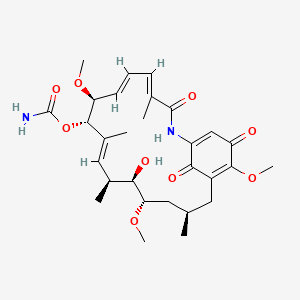
geldanamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geldanamycin is a 1,4-benzoquinone ansamycin antitumor antibiotic that inhibits the function of Heat Shock Protein 90 (Hsp90) by binding to the unusual ADP/ATP-binding pocket of the protein . Hsp90 client proteins play important roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis . This compound was originally discovered in the organism Streptomyces hygroscopicus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Geldanamycin is synthesized by a Type I polyketide synthase. The genes gelA, gelB, and gelC encode for the polyketide synthase . The polyketide synthase is first loaded with 3-amino-5-hydroxybenzoic acid (AHBA). It then utilizes malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-CoA to synthesize the precursor molecule Prothis compound . This precursor undergoes several enzymatic and non-enzymatic tailoring steps to produce the active molecule this compound, which include hydroxylation, o-methylation, carbamoylation, and oxidation .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces hygroscopicus strains. The biosynthesis of this compound is very sensitive to the inorganic phosphate concentration in the medium, which is regulated through the two-component system PhoR-PhoP .
Chemical Reactions Analysis
Types of Reactions: Geldanamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-CoA . The conditions for these reactions typically involve enzymatic and non-enzymatic steps such as hydroxylation, o-methylation, carbamoylation, and oxidation .
Major Products Formed: The major products formed from these reactions include Prothis compound and its derivatives, which are further modified to produce the active molecule this compound .
Scientific Research Applications
Geldanamycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an antitumor antibiotic due to its ability to inhibit Hsp90, which plays a crucial role in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis . This compound and its derivatives have been evaluated for their anti-proliferation activity on various human cancer cell lines . Additionally, this compound has been used in the development of novel derivatives with improved solubility, stability, and reduced hepatotoxicity .
Mechanism of Action
Geldanamycin exerts its effects by binding to the unusual ADP/ATP-binding pocket of Hsp90, thereby inhibiting its function . This inhibition leads to the degradation of proteins that are mutated or overexpressed in tumor cells, such as v-Src, Bcr-Abl, p53, and ERBB2 . The Hsp90-geldanamycin complex disrupts the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .
Comparison with Similar Compounds
Geldanamycin is structurally similar to other benzoquinone-type ansamycins, such as herbimycins A, B, and C . These compounds also exhibit antitumoral activity and interact with the Hsp-90 chaperone . Other similar compounds include 17-amino-17-demethoxy-geldanamycin, 17-allylamino-17-demethoxythis compound, and 17-(2-dimethylamino)ethylamino-17-demethoxy-geldanamycin . These derivatives have been developed to improve solubility, stability, and reduce hepatotoxicity .
Properties
Molecular Formula |
C29H40N2O9 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8+,16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1 |
InChI Key |
QTQAWLPCGQOSGP-PHLMVCJGSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)\C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC |
Synonyms |
geldanamycin geldanomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















